Tert-butyl pyrrolidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJBXZIKXFOMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950858 | |
| Record name | tert-Butyl prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2812-46-6 | |
| Record name | tert-Butyl L-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl Pyrrolidine 2 Carboxylate and Its Advanced Derivatives
Strategies for the Esterification of Pyrrolidine-2-carboxylic Acids
The synthesis of tert-butyl pyrrolidine-2-carboxylate primarily involves the esterification of pyrrolidine-2-carboxylic acid (proline). Various methods have been developed to achieve this transformation efficiently.
Direct esterification of proline with a tert-butyl source is a common strategy. One method involves the reaction of N-protected proline with di-tert-butyl dicarbonate in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in tert-butanol as the solvent. google.com This approach can lead to the formation of the desired tert-butyl ester.
Another powerful reagent for this transformation is tert-butyl 2,2,2-trichloroacetimidate (TBTA). This reagent allows for the esterification of carboxylic acids under mild conditions, which is particularly advantageous when dealing with sensitive substrates. The reaction of N-Boc-pyrrolidine-2-carboxylic acid with TBTA can produce the corresponding tert-butyl ester in good yield. nih.gov This method is often favored for its reliability and the relatively easy removal of byproducts.
A one-pot reaction using 1,1'-carbonyldiimidazole and a reactive halide in the presence of t-butanol also provides an efficient route to tert-butyl esters under neutral conditions. semanticscholar.org
Table 1: Reagents for Direct Tert-butyl Esterification
| Reagent | Typical Conditions | Advantages |
| Di-tert-butyl dicarbonate / DMAP | Tert-butanol, room temperature | Readily available reagents |
| Tert-butyl 2,2,2-trichloroacetimidate (TBTA) | Dichloromethane, room temperature | Mild conditions, high yield nih.gov |
| 1,1'-Carbonyldiimidazole / Halide | t-butanol | Neutral reaction conditions semanticscholar.org |
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. The choice of solvent, temperature, and catalyst can significantly impact the efficiency of the esterification. For instance, in syntheses utilizing TBTA, dichloromethane is a commonly used solvent, and the reaction typically proceeds smoothly at room temperature. nih.gov
When using methods involving reagents like di-tert-butyl dicarbonate, the stoichiometry of the reagents and the reaction time are key parameters to control. An excess of the tert-butylating agent may be required to drive the reaction to completion, while careful monitoring is necessary to prevent side reactions. The use of a suitable base or catalyst is also crucial. For example, in the synthesis of substituted pyrrolidine (B122466) derivatives, the choice of catalyst and the precise control of temperature were shown to be critical for achieving high diastereoselectivity and quantitative conversion. acs.org Research has shown that exploring different catalysts and reagent concentrations can lead to significant improvements in both yield and stereochemical control. acs.org
Table 2: Optimization Parameters for Esterification
| Parameter | Factor to Consider | Impact |
| Solvent | Polarity, solubility of reagents | Affects reaction rate and side reactions |
| Temperature | Reaction kinetics vs. reagent stability | Can influence yield and selectivity mdpi.com |
| Catalyst | Type (e.g., DMAP, Lewis acid) and loading | Determines reaction pathway and efficiency acs.org |
| Stoichiometry | Molar ratio of acid to esterifying agent | Affects conversion and yield |
| Reaction Time | Completion of reaction vs. byproduct formation | Essential for maximizing desired product |
Enantioselective Synthesis of Chiral this compound Stereoisomers
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the stereochemistry of its substituents plays a vital role in biological activity. nih.gov Therefore, methods for the enantioselective and diastereoselective synthesis of substituted tert-butyl pyrrolidine-2-carboxylates are of great importance.
Asymmetric synthesis allows for the creation of specific enantiomers of chiral molecules. One effective strategy for synthesizing chiral 2-substituted pyrrolidines involves the use of N-tert-butanesulfinamide as a chiral auxiliary. rsc.org This method begins with the condensation of an aldehyde with N-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. The subsequent addition of a Grignard reagent, such as the one prepared from 2-(2-bromoethyl)-1,3-dioxane, proceeds with high diastereoselectivity. rsc.orgrsc.org The resulting sulfinamide can then be converted into the desired 2-substituted pyrrolidine in a one-step process. rsc.org
Biocatalytic methods also offer a powerful platform for constructing chiral pyrrolidines. acs.orgescholarship.org Directed evolution of enzymes, such as cytochrome P411, has yielded variants capable of catalyzing intramolecular C(sp3)–H amination of organic azides to form pyrrolidine derivatives with good enantioselectivity. acs.orgescholarship.org This enzymatic approach provides a green and efficient route to these valuable chiral building blocks. acs.org
Diastereoselective reactions are employed to control the relative stereochemistry of multiple chiral centers within a molecule. The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a powerful method for constructing highly substituted pyrrolidines, capable of generating up to four stereogenic centers in a single step. acs.org
A notable example is the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides generated in situ from imino esters. acs.org Using a silver carbonate (Ag₂CO₃) catalyst, this [3+2] cycloaddition proceeds with high regio- and diastereoselectivity, yielding densely functionalized proline derivatives. acs.org The stereochemistry of the final product is effectively controlled by the chiral sulfinyl group. acs.org Palladium-catalyzed enantio- and diastereoselective synthesis represents another advanced strategy, where an intramolecular nucleopalladation of a tethered amine forms the pyrrolidine ring, followed by the intermolecular addition of a second nucleophile to create complex, substituted products with high stereocontrol. nih.gov
Table 3: Diastereoselective Synthesis of Substituted Pyrrolidines
| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
| [3+2] Cycloaddition | N-tert-butanesulfinylazadienes, Azomethine ylides, Ag₂CO₃ | High regio- and diastereoselectivity; up to four stereocenters | acs.org |
| Palladium-Catalyzed Cyclization | Pd(II) catalyst, Tethered amine, Exogenous nucleophile | High enantio- and diastereoselectivity | nih.gov |
| Michael Addition | Nitroalkanes, 4-oxo-2-enoates, Organocatalyst | Highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids | rsc.org |
The use of enantiomerically pure starting materials, known as chiral building blocks, is a cornerstone of stereocontrolled synthesis. Proline itself, being a naturally occurring chiral amino acid, is an excellent example of such a building block. nih.gov By starting with either L-proline or D-proline, chemists can ensure that the inherent chirality at the C-2 position is transferred to the final product.
These chiral pyrrolidine units are essential for constructing stereochemically defined molecules for applications in pharmaceuticals and materials science. nih.gov The synthesis of many complex drugs relies on introducing a pre-formed chiral pyrrolidine fragment, often derived from proline or its derivatives like 4-hydroxyproline, to ensure the final active pharmaceutical ingredient is optically pure. mdpi.com The stability and well-defined stereochemistry of these building blocks make them reliable synthons for creating advanced derivatives with multiple, precisely controlled chiral centers. nih.gov
Synthesis of Functionalized and Substituted this compound Derivatives
The this compound scaffold is a valuable building block in organic synthesis, and its functionalization allows for the creation of a diverse array of complex molecules. Advanced synthetic methodologies have been developed to introduce various substituents and functional groups onto the pyrrolidine ring in a controlled and efficient manner.
Preparation of 3-Oxo Pyrrolidine-2-carboxylate Derivatives
The synthesis of 3-oxo pyrrolidine-2-carboxylate derivatives introduces a key functional group that serves as a handle for further molecular elaborations. One approach to obtaining such compounds involves the synthesis of 3-carboxy-2-oxo-1-pyrrolidine derivatives. These compounds can be synthesized by reacting a compound of formula (II) with a compound of formula (III) as depicted in Scheme 1 google.com.
Scheme 1: General Synthesis of 3-Carboxy-2-oxo-1-pyrrolidine Derivatives

In this reaction, R¹, R², R³, and X represent various substituents, allowing for the generation of a library of derivatives.
An example of a specific synthesis is that of 1-((S)-1-Carbamoyl-propyl)-2-oxo-pyrrolidine-3-carboxylic acid methyl ester, which is achieved through a multi-step process detailed in the following table google.com:
| Step | Reactants | Reagents | Product |
| 1 | L-Norvalinamide hydrochloride, Methyl-2-(bromomethyl)acrylate | K₂CO₃, CH₃CN | (S)-1-(1-Carbamoyl-propyl)-2-methylene-pyrrolidine-3-carboxylic acid methyl ester |
| 2 | (S)-1-(1-Carbamoyl-propyl)-2-methylene-pyrrolidine-3-carboxylic acid methyl ester | O₃, CH₂Cl₂, CH₃OH | 1-((S)-1-Carbamoyl-propyl)-2-oxo-pyrrolidine-3-carboxylic acid methyl ester |
Furthermore, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized through three-component reactions involving aromatic aldehydes, amines, and sodium diethyl oxalacetate nih.gov. The reaction proceeds through the formation of an iminium species, which then reacts with the enol derivative of sodium diethyl oxalacetate. Intramolecular nucleophilic attack then leads to the formation of the polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones nih.gov.
Introduction of Diverse Substituents via Regioselective Reactions
The introduction of diverse substituents at specific positions on the this compound ring is crucial for tuning the properties of the final molecule. Regioselective reactions are key to achieving this control. For instance, a stereoselective Pd-catalyzed C-H activation-arylation protocol can be used to introduce aryl groups at the C3 position of the pyrrolidine ring nih.gov. This method utilizes a directing group to achieve high regioselectivity nih.gov.
Another strategy involves the use of Michael addition reactions. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids rsc.orgrsc.org. This method provides a concise and atom-economical route to these valuable building blocks rsc.orgrsc.org.
The following table summarizes some regioselective reactions for the functionalization of the pyrrolidine ring:
| Reaction Type | Position of Functionalization | Key Reagents/Catalysts | Reference |
| Pd-catalyzed C-H activation-arylation | C3 | Pd catalyst, directing group | nih.gov |
| Michael Addition | C5 | Organocatalyst | rsc.orgrsc.org |
Multicomponent Reactions and Cascade Processes in Pyrrolidine-2-carboxylate Synthesis
Multicomponent reactions (MCRs) and cascade processes offer efficient and atom-economical pathways to complex pyrrolidine-2-carboxylate derivatives from simple starting materials in a single synthetic operation researchgate.net. These reactions are highly valued for their ability to rapidly build molecular complexity researchgate.netnih.govnih.govtandfonline.com.
One example of an MCR is the one-pot reaction between aldehydes, amino acid esters, and chalcones to yield various derivatives of pyrrolidine-2-carboxylates tandfonline.com. This reaction proceeds through the formation of a Schiff base, followed by a Michael addition reaction tandfonline.com. Another approach involves a three-component reaction between aldehydes, amines, and cyclopropane dicarboxylate, catalyzed by cerium(III) chloride, to synthesize pyrrolidine derivatives tandfonline.com.
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are also powerful tools in pyrrolidine synthesis. A platinum/Brønsted acid relay catalytic system can be used to synthesize pyrrolidine derivatives through a cascade process involving an initial platinum-catalyzed cycloisomerization of an alkynamine derivative, followed by a triflic acid-promoted nucleophilic addition nih.gov. Ligand-enabled aza-Heck cyclizations and cascades of N-(pentafluorobenzoyloxy)carbamates provide direct and flexible access to carbamate-protected pyrrolidines nih.gov.
Advanced Synthetic Strategies and Novel Methodologies
The development of novel synthetic strategies continues to push the boundaries of what is possible in the synthesis of this compound and its derivatives. These advanced methods often provide access to unique structural motifs and offer improved efficiency and selectivity.
Metal Carbenoid N-H Insertion in Pyrrolidine Ring Formation
Metal-catalyzed N-H insertion reactions of carbenoids represent a powerful strategy for the construction of the pyrrolidine ring. This method involves the reaction of a diazo compound with an amine in the presence of a metal catalyst, typically rhodium(II) or copper(I), to form a metal carbenoid intermediate nih.govresearchgate.netlibretexts.org. This intermediate then undergoes an N-H insertion reaction to form the pyrrolidine ring nih.govresearchgate.netlibretexts.org.
A highly stereoselective route to functionalized pyrrolidines has been developed through the metal-catalyzed diverted N-H insertion of diazocarbonyl compounds with β-aminoketone derivatives nih.govresearchgate.net. This reaction is initiated by a metallocarbene N-H insertion, which is then diverted by an intermolecular aldol (B89426) reaction, leading to a wide range of highly substituted proline derivatives nih.govresearchgate.net. Rhodium(II) carboxylate dimers, copper(I) triflate, and an iron(III) porphyrin have all been shown to promote this process under mild conditions nih.govresearchgate.net.
A dual catalysis system involving Rh(II) and Pd(0) has been utilized in a carbenoid N-H insertion/allylation cascade reaction to construct highly functionalized and polysubstituted pyrrolidines mdpi.com. This reaction involves several active intermediates, including metallocarbenes, ammonium ylides, and allyl cations mdpi.com.
Aromatization of Pyrrolidines to Pyrroles
The conversion of the saturated pyrrolidine ring to the aromatic pyrrole ring is a synthetically useful transformation. This aromatization can be achieved through dehydrogenation reactions, often requiring harsh conditions or stoichiometric oxidants d-nb.infonih.govacs.org. However, recent advances have led to milder and more versatile methods.
Visible light photoredox catalysis has been employed for the oxidative dehydrogenative aromatization of N-heterocycles, including pyrrolidines d-nb.info. This method utilizes arylsulfonyl chlorides as both catalyst regeneration and sulfonylation reagents, providing access to β-substituted sulfonyl pyrroles d-nb.info.
A catalytic approach using commercially available B(C₆F₅)₃ has been developed for the direct dehydrogenation of pyrrolidines to form pyrroles nih.govacs.org. This operationally simple procedure allows pyrrolidines to serve as direct synthons for pyrroles and is notable for not requiring electron-withdrawing groups on the pyrrolidine ring nih.govacs.org. The proposed mechanism involves a B(C₆F₅)₃-mediated α-nitrogen hydride abstraction from the pyrrolidine to form an iminium borohydride intermediate acs.org.
The biosynthesis of some pyrrole-containing natural products, such as Prodigiosin, involves the oxidation of a proline (pyrrolidine-2-carboxylic acid) precursor wikipedia.org. In this enzymatic process, the pyrrolidine ring of proline is oxidized twice to yield the pyrrole ring wikipedia.org.
Development of New Synthetic Pathways to Pyrrolidine-2-carboxylate Analogs
The pyrrolidine-2-carboxylate scaffold is a foundational structure in medicinal chemistry and drug development. nih.gov Consequently, significant research has been dedicated to developing novel and efficient synthetic pathways to access a diverse range of its analogs. These advanced methodologies aim to introduce various substituents and functional groups onto the pyrrolidine ring, thereby enabling the fine-tuning of pharmacological properties. Key strategies in this field include multicomponent reactions (MCRs), C(sp³)-H activation, and the synthesis of bioisosteric replacements for the carboxylate group.
Recent advancements have focused on catalyst-based multicomponent reactions to construct highly substituted pyrrolidine rings in a single step. tandfonline.com One such approach involves a one-pot reaction between aldehydes, amino acid esters, and chalcones. tandfonline.comtandfonline.com This method proceeds through the formation of a Schiff base from the aldehyde and amino acid ester, followed by a Michael addition with the chalcone, initiated by iodine (I₂), to yield complex pyrrolidine-2-carboxylate derivatives. tandfonline.comtandfonline.com Another efficient MCR utilizes ceric ammonium nitrate (CAN) and sodium iodide (NaI) to synthesize ethyl 1,2-diarylpyrrolidine-3-carboxylate hybrids from amines, aromatic aldehydes, and cyclo-propanecarboxylate. tandfonline.com
A highly innovative and efficient strategy for creating analogs involves the stereoselective C(sp³)-H activation of the pyrrolidine skeleton. nih.gov This methodology has been successfully employed for the synthesis of novel (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov The key step in this pathway is a palladium-catalyzed C-H activation-arylation protocol. nih.gov This reaction is performed on amide derivatives of N-Boc-D-proline, which react with various aryl iodides to introduce an aryl group at the C-3 position with high stereoselectivity. nih.gov This powerful technique allows for the direct formation of C-C bonds on the saturated heterocyclic ring, providing access to previously challenging molecular architectures. nih.gov
Beyond modifying the ring's substituents, new pathways have been developed to replace the carboxylate group with other functionalities to create bioisosteres, such as phosphonates. The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates, which are phosphonic acid counterparts of proline, represents a significant development. nih.gov These "phosphoproline" analogs are synthesized through the reduction of intermediate (3,4-dihydro-2H-pyrrol-2-yl)phosphonates. nih.gov This approach allows for the creation of 3-amido-substituted (pyrrolidine-2-yl)phosphonates, expanding the chemical space of proline analogs. nih.gov
Furthermore, traditional synthetic methods continue to be refined for the creation of new analog classes. For instance, N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have been synthesized from pyrrolidine-2-carbonyl chloride, which is itself derived from L-proline. This pathway involves the reaction of the acid chloride with various substituted aromatic amines to produce a library of carboxamide analogs.
The table below summarizes some of the novel synthetic strategies developed for producing pyrrolidine-2-carboxylate analogs.
| Synthetic Strategy | Key Reactants | Catalyst / Key Reagents | Product Class |
| Multicomponent Reaction | Aldehydes, Amino Acid Esters, Chalcones | Iodine (I₂), Potassium Carbonate (K₂CO₃) | Polysubstituted Pyrrolidine-2-carboxylates tandfonline.comtandfonline.com |
| C(sp³)-H Activation | N-Boc-proline amides, Aryl Iodides | Palladium Acetate (Pd(OAc)₂), PivOH, Ag₂CO₃ | 3-Aryl-pyrrolidine-2-carboxylate Derivatives nih.gov |
| Phosphonate Analog Synthesis | Diethyl isocyanomethylphosphonate, N-substituted maleimides | Silver Acetate (AgOAc), Sodium Borohydride Cyanide (NaBH₃CN) | (Pyrrolidin-2-yl)phosphonates nih.gov |
| Carboxamide Formation | Pyrrolidine-2-carboxylic acid, Substituted Anilines | Phosphorus Pentachloride (PCl₅), Acetyl Chloride | N-Aryl-pyrrolidine-2-carboxamides |
Tert Butyl Pyrrolidine 2 Carboxylate As a Chiral Building Block in Complex Molecule Synthesis
Application in Asymmetric Synthesis of Nitrogen Heterocycles
The pyrrolidine (B122466) scaffold is a ubiquitous structural motif found in a vast array of biologically active compounds and pharmaceuticals. Consequently, the development of efficient methods for the asymmetric synthesis of substituted nitrogen heterocycles is of significant interest. Tert-butyl pyrrolidine-2-carboxylate serves as a readily available and cost-effective chiral precursor for the synthesis of various nitrogen-containing heterocyclic systems. rsc.org
Synthesis of Substituted Proline Derivatives
Substituted proline derivatives are crucial components of many peptidomimetics and pharmacologically active compounds, influencing their conformational properties and biological activity. nih.gov The enolate generated from N-Boc-pyrrolidine-2-carboxylate can undergo diastereoselective alkylation to introduce substituents at the C-2 position. The stereochemical outcome of this alkylation is influenced by factors such as the nature of the N-protecting group and the alkylating agent. For instance, the alkylation of the enolate derived from N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester with allylic and homoallylic halides generally proceeds with retention of configuration, while the use of benzylic halides can lead to inversion of configuration. nih.gov
A practical, four-step synthesis for 3-alkyl-, vinyl-, and aryl-substituted proline derivatives has been developed, which relies on the copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters. This method provides the desired products with good trans-selectivity. bohrium.com The following table summarizes representative examples of the synthesis of substituted proline derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| N-Boc-2,3-dehydroproline methyl ester | PhMgBr, CuI (5 mol %), THF, -78 °C to rt | N-Boc-3-phenylproline methyl ester | 85 | 25:1 (trans:cis) | bohrium.com |
| N-Boc-2,3-dehydroproline methyl ester | (CH2=CH)MgBr, CuI (5 mol %), THF, -78 °C to rt | N-Boc-3-vinylproline methyl ester | 78 | >25:1 (trans:cis) | bohrium.com |
| N-Boc-(2S,4R)-4-TBDPS-oxyproline methyl ester | LDA, Allyl bromide, THF, -78 °C | (2S,4R)-N-Boc-2-allyl-4-TBDPS-oxyproline methyl ester | 80 | >95:5 (retention) | nih.gov |
| N-Boc-(2S,4R)-4-TBDPS-oxyproline methyl ester | LDA, Benzyl bromide, THF, -78 °C | (2R,4R)-N-Boc-2-benzyl-4-TBDPS-oxyproline methyl ester | 75 | >95:5 (inversion) | nih.gov |
Construction of Enantiomerically Pure Piperidine (B6355638) Derivatives
Piperidine alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. The stereoselective synthesis of substituted piperidines is a key challenge in organic synthesis. rsc.org this compound can be elaborated into chiral piperidine derivatives through various synthetic strategies. One approach involves the ring expansion of pyroglutamate (B8496135) derivatives, which are readily accessible from this compound. Another strategy utilizes the stereoselective functionalization of the pyrrolidine ring followed by ring-closing metathesis or other cyclization methods to construct the six-membered piperidine ring. For example, enantiomerically pure 2,6-disubstituted piperidines can be synthesized from L-proline through a sequence involving the addition of organometallic reagents and subsequent cyclization. rsc.org
The following table presents examples of the synthesis of enantiomerically pure piperidine derivatives starting from proline-derived precursors.
| Starting Material | Key Transformation | Product | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| N-Boc-L-proline | Addition of Grignard reagent, cyclization | (2S,6R)-N-Boc-2-methyl-6-propylpiperidine | N/A | High | rsc.org |
| (S)-N-Boc-2-formylpyrrolidine | Wittig reaction, ring-closing metathesis | (S)-N-Boc-2,3,4,5-tetrahydropyridine | N/A | Enantiopure | researchgate.net |
| N-Boc-L-proline derivative | Iridium-catalyzed allylic cyclization | (+)-241 D (a dendrobate alkaloid) | N/A | High | nih.gov |
Role in Natural Product Synthesis as a Key Intermediate
The inherent chirality and functionality of this compound make it an invaluable starting material for the total synthesis of complex natural products. Its structural features can be systematically modified to construct the core skeletons of various target molecules. A notable example is its use in the synthesis of the antiviral drug Ledipasvir, which is used to treat hepatitis C. A key fragment of Ledipasvir is the non-natural amino acid, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which can be synthesized from tert-butyl (S)-4-methyleneprolinate, a derivative of this compound. nih.gov
Furthermore, derivatives of this compound have been employed as key intermediates in the synthesis of kainic acid analogues. Kainic acid is a potent neuroexcitatory amino acid, and its analogues are important tools for studying glutamate (B1630785) receptors. The synthesis of these analogues often involves the stereoselective functionalization of a pyrrolidin-4-one intermediate derived from this compound.
Diastereoselective Control in Derivative Elaboration
Achieving high levels of diastereoselectivity in the elaboration of derivatives of this compound is crucial for the synthesis of enantiomerically pure target molecules. The stereochemical outcome of reactions such as alkylations, reductions, and cycloadditions can be controlled by a variety of factors, including the choice of reagents, reaction conditions, and the nature of substituents on the pyrrolidine ring.
For example, the diastereoselective alkylation of N-Boc-proline esters is highly dependent on the N-protecting group and the electrophile. nih.gov In another instance, the 1,4-addition of organocuprates to N-protected 2,3-dehydroproline esters shows high trans-selectivity, providing a reliable method for the synthesis of 3-substituted proline derivatives. bohrium.com The reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester can be directed to selectively form either the anti or syn alcohol by choosing the appropriate reducing agent, demonstrating excellent diastereoselective control.
The following table illustrates the diastereoselective control achieved in various transformations of this compound derivatives.
| Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| N-Boc-2,3-dehydroproline methyl ester | n-BuMgBr, CuI (5 mol %), THF, -78 °C to rt | trans-N-Boc-3-butylproline methyl ester | 82 | 10:1 | bohrium.com |
| N-Boc-2,3-dehydroproline methyl ester | MeMgBr, CuI (5 mol %), THF, -78 °C to rt | trans-N-Boc-3-methylproline methyl ester | 75 | 5:1 | bohrium.com |
| N-Boc-4-oxo-proline methyl ester | NaBH4, CeCl3·7H2O, MeOH, -78 °C | cis-N-Boc-4-hydroxy-proline methyl ester | 95 | >99:1 | N/A |
| Chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester | LiAlH(O-t-Bu)3, EtOH, -78 °C | anti-alcohol | 80 | >95:5 | N/A |
| Chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester | NB-Enantride, THF, -78 °C | syn-alcohol | 98 | 5:95 | N/A |
Applications in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Bioactive Compounds Incorporating the Pyrrolidine-2-carboxylate Moiety
The pyrrolidine (B122466) scaffold is a versatile starting point for the design of novel therapeutic agents. nih.gov Medicinal chemists utilize derivatives like tert-butyl pyrrolidine-2-carboxylate to synthesize compounds for treating a range of human diseases, including cancer, diabetes, and central nervous system disorders. nih.govresearchgate.net The synthesis of such compounds can follow two main strategies: the construction of the pyrrolidine ring from various cyclic or acyclic precursors, or the functionalization of a pre-existing pyrrolidine ring, such as those derived from proline. nih.govresearchgate.net The tert-butoxycarbonyl (Boc) protecting group in this compound is instrumental in many synthetic pathways, allowing for controlled reactions at other sites of the molecule before its removal under specific conditions. nih.gov
Chirality is a critical factor in pharmaceutical development because enantiomers of a drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. researchgate.net Proteins, including receptors and enzymes, are chiral and often interact selectively with only one enantiomer of a chiral drug. nih.govresearchgate.net This enantioselectivity can lead to significant differences in binding affinity and biological activity. researchgate.net
The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. nih.gov This stereochemical richness is a key feature exploited by medicinal chemists. researchgate.net L-proline, an amino acid with a pyrrolidine ring and a single chiral center, is a frequently used building block for producing new chiral compounds. nih.gov The specific spatial orientation of substituents on the pyrrolidine ring, dictated by its chirality, can determine the biological profile of a drug candidate by influencing its binding mode to target proteins. nih.govresearchgate.net For instance, studies on G-protein coupled receptor 40 (GRP40) agonists demonstrated that the (R,R)-enantiomer of a pyrrolidine-based compound showed full agonism, while its (S,S)-enantiomer had a different binding mode and reduced activity. researchgate.net
The most common method for creating pyrrolidine-containing drugs involves introducing a pre-formed, optically pure heterocycle into the target molecule. mdpi.com Proline and its derivatives, including this compound, are widely used for this purpose as they provide a reliable way to ensure the correct stereochemistry in the final product. mdpi.comosi.lv
Synthetic strategies often involve several key steps:
Protection: The nitrogen atom of the pyrrolidine ring is often protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed cleanly when needed. nih.gov
Functionalization: The protected pyrrolidine-2-carboxylate can be modified at various positions. For example, the carboxylic acid can be reduced to a primary alcohol or coupled with amines to form amides. nih.gov
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be used to attach the pyrrolidine moiety to other molecular scaffolds. nih.gov
Deprotection: The final step often involves the removal of protecting groups like the Boc group, typically using an acid such as trifluoroacetic acid (TFA), to yield the final active compound. nih.govnih.gov
A stereoselective synthesis of pyrrolidine analogs for studying ionotropic glutamate (B1630785) receptors involved using N-Boc-D-proline as a starting material. nih.gov The synthesis proceeded through a palladium-catalyzed C-H activation and arylation protocol, followed by hydrolysis, epimerization, and esterification to yield the desired tert-butyl protected intermediate. nih.gov
Modulators of Neurological Receptors
The pyrrolidine scaffold is a key component in the development of compounds that modulate the activity of neurological receptors. Dysfunction in neurotransmission involving receptors like the N-Methyl-D-aspartate (NMDA) receptor is implicated in numerous nervous system disorders. google.comnih.gov Consequently, molecules capable of modulating these receptors are valuable candidates for treating conditions such as schizophrenia, Alzheimer's disease, and neurodegenerative diseases. google.comnih.gov
The NMDA receptor, a subtype of glutamate receptor, plays a crucial role in synaptic plasticity, learning, and memory. nih.gov Pyrrolidine derivatives have been investigated as NMDA receptor agonists and antagonists. One study explored the effects of adding a methyl group to the 5-position of the pyrrolidine ring of L-trans-2,3-pyrrolidine-dicarboxylate (L-trans-2,3-PDC), a known NMDA receptor agonist. nih.gov This modification resulted in compounds that were potent and selective NMDA excitotoxins, with an in vivo excitotoxic potency up to 1000-fold greater than the parent compound. nih.gov These methylated analogs, such as cis- and trans-5-methyl-L-trans-2,3-PDC, are valuable tools for studying excitotoxic mechanisms and NMDA receptor-mediated pathology. nih.gov
Beyond NMDA receptors, pyrrolidine-based compounds are being developed for other neuropharmacological targets. A significant area of research is the selective inhibition of neuronal nitric oxide synthase (nNOS) over its other isozymes (eNOS and iNOS). nih.gov Overproduction of nitric oxide by nNOS is linked to neurotoxicity and various neurodegenerative conditions, including Parkinson's, Alzheimer's, and Huntington's diseases. nih.gov
Researchers have developed an efficient synthetic route to chiral pyrrolidine-based inhibitors of nNOS. nih.gov These inhibitors feature an aminopyridine motif that interacts with the heme propionate and stacks with a tyrosine residue in the nNOS active site. nih.gov The chirality of the pyrrolidine core is crucial for establishing the correct binding mode. nih.gov This synthetic pathway facilitates extensive structure-activity relationship (SAR) studies, aiding in the development of nNOS inhibitors with improved potency, selectivity, and pharmacokinetic properties like oral bioavailability. nih.gov
Enzyme Inhibition Studies
The pyrrolidine scaffold is integral to the design of inhibitors for a wide range of enzymes, leveraging the structural and stereochemical properties of the ring to achieve potent and selective binding. nih.gov
Polyhydroxylated pyrrolidines have been synthesized as potent inhibitors of α-glycosidase, an enzyme involved in carbohydrate metabolism. nih.gov For example, 1,4-dideoxy-1,4-imino-L-arabinitol, a polyhydroxylated pyrrolidine, is a more potent α-glycosidase inhibitor than its natural enantiomer, making it a promising starting point for new antidiabetic and anticancer drugs. nih.gov
In another study, a library of pyrrolidine carboxamides was screened for inhibitory activity against InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the biosynthesis of mycolic acids. nih.gov The research found that the fusion between an aromatic amine and the pyrrolidine carboxylic acid was a key factor for potency. nih.gov The introduction of bulky, hydrophobic aromatic groups enhanced inhibitory activity, which is consistent with the large, flexible binding pocket of the InhA enzyme. nih.gov
Additionally, 6-phosphonomethylpyridine-2-carboxylates (PMPCs), which are derivatives of dipicolinic acid, have been identified as potent, competitive, and slow-binding inhibitors of metallo-β-lactamases (MBLs). acs.org These enzymes confer antibiotic resistance to bacteria, and the development of MBL inhibitors is a critical area of research. acs.org
Table 1: Examples of Pyrrolidine-Based Enzyme Inhibitors and Their Activity This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Biological Activity | Key Structural Feature |
|---|---|---|---|
| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | IC₅₀ = 1.39 µM (for compound p31) | Fusion of aromatic amine to pyrrolidine |
| Pyrrolidine Sulfonamides | Glycine Transporter 1 (GlyT1) | Kᵢ = 0.198 µM | Sulfonamide moiety on pyrrolidine ring |
| Polyhydroxylated Pyrrolidines | α-Glycosidase | Potent inhibition (more than natural enantiomer) | Polyhydroxylated pyrrolidine scaffold |
| Chiral Pyrrolidine Derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Potent and selective inhibition | Chiral pyrrolidine core with aminopyridine |
Phosphodiesterase 10A (PDE10a) Inhibitors for Metabolic Disorders
Phosphodiesterase 10A (PDE10A) is an enzyme involved in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, making it a target for treating neuropsychiatric disorders like schizophrenia. nih.gov While research into PDE10A inhibitors is extensive, with various scaffolds such as triazoles and papaverine analogues being investigated, a direct synthetic route from this compound for these specific inhibitors is not prominently featured in the reviewed literature. nih.govnih.gov However, the pyrrolidine motif is a common structural element in a wide range of biologically active compounds, suggesting its potential as a scaffold in the broader search for enzyme inhibitors.
Metallo-β-Lactamase (MBL) Inhibitors and Conjugate Design
The rise of antibiotic resistance, particularly through the action of metallo-β-lactamases (MBLs), presents a significant global health challenge. researchgate.net These enzymes utilize zinc ions to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics. nih.gov A promising strategy to combat this resistance is the development of MBL inhibitors that can be co-administered with existing antibiotics.
A key approach in MBL inhibitor design involves the creation of conjugates that link a zinc-chelating moiety to a carrier molecule. nih.govgoogle.com This design aims to deliver the chelating agent to the MBL active site, where it can sequester the essential zinc ions and deactivate the enzyme. nih.gov Research has explored various chelating groups, including dipicolylamine (DPA) and its derivatives, attached to different molecular scaffolds. nih.govrsc.org
The design principle involves:
A Zinc-Chelating Moiety: A functional group with a high affinity for zinc ions.
A Linker: A covalent bond or a molecular chain connecting the chelator to the vector.
A Vector Moiety: A molecule that can interact with bacterial structures or enhance transport across the bacterial cell membrane. google.com
In the synthesis of such inhibitors, tert-butyl groups are often used as protecting groups for carboxylic acids. For instance, in the synthesis of certain NODASA (1,4,7-triazacyclononane-1,4-diacetic acid) derivatives, tert-butyl bromoacetate is used for alkylation, and the tert-butyl ester is later cleaved using trifluoroacetic acid (TFA) to yield the final active compound. nih.gov This highlights a potential role for this compound as a starting material or intermediate in the synthesis of MBL inhibitor conjugates, where its pyrrolidine ring could serve as the scaffold or part of the linker system.
Antitumor and Anticancer Research
The pyrrolidine scaffold is a privileged structure in anticancer drug discovery, appearing in numerous natural and synthetic compounds with potent antineoplastic activity. bohrium.comnih.gov Derivatives of this compound are integral to research in this area, particularly in the development of targeted therapies.
MDM2 Antagonists and Their Potential in Cancer Therapy
The interaction between the p53 tumor suppressor protein and its primary negative regulator, Murine Double Minute 2 (MDM2), is a critical target in oncology. nih.govscispace.com Inhibiting this protein-protein interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov
The pyrrolidine ring is a key structural element in a class of potent MDM2 inhibitors. Specifically, spirooxindole derivatives incorporating a pyrrolidine ring have shown significant promise. nih.govscispace.com These compounds are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that bind to the hydrophobic pockets of MDM2.
Research has led to the development of several pyrrolidone-based MDM2 inhibitors. For example, through virtual screening based on the natural product chalcone, a series of unsaturated pyrrolidone derivatives were synthesized. nih.gov Certain compounds from this series demonstrated high binding affinity to MDM2 and potent, selective antitumor activity in vitro. nih.gov
| Compound Class | Key Structural Feature | Therapeutic Target | Reported Activity |
|---|---|---|---|
| Unsaturated Pyrrolidone Derivatives | Substituted-phenyl linked to pyrrolidone | p53-MDM2 Interaction | Good binding affinity, induces p53 activation, causes G1/M cell cycle arrest and apoptosis. nih.gov |
| Spirooxindole-Pyrrolidine Hybrids | Spiro[pyrrolidin-3,2-oxindoles] | p53-MDM2 Interaction | Potent inhibition of the MDM2-p53 interaction. scispace.com |
| Spiro[3H-indole-3, 2′-pyrrolidin]-2(1H)-one | Benzimidazole scaffold combined with spiroxindole | MDM2 Protein | Identified as a novel MDM2 protein inhibitor. mdpi.com |
Investigating Other Antineoplastic Applications
Beyond MDM2 antagonism, derivatives of the pyrrolidone and pyrrolidine core structure exhibit a wide range of anticancer activities. These compounds have been synthesized and tested against various human cancer cell lines, demonstrating the versatility of this scaffold in developing new antineoplastic agents.
For example, a series of 5-oxopyrrolidine derivatives bearing azole and hydrazone moieties were synthesized and evaluated for their anticancer effects. mdpi.com Several of these compounds showed potent activity against A549 human lung adenocarcinoma cells. mdpi.com In other studies, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were identified as promising agents against prostate cancer (PPC-1) and melanoma (IGR39) cell lines. nih.gov The pyrrolidine moiety is also a key component of recently approved anticancer drugs like Acalabrutinib and Larotrectinib. nih.gov
| Compound Series | Cancer Cell Line(s) | Reported Findings |
|---|---|---|
| 5-Oxopyrrolidine derivatives with azole/hydrazone moieties | A549 (Lung) | Compounds 18-22 exerted the most potent anticancer activity. mdpi.com |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | EC50 values in the range of 2.5–20.2 µM; selective against cancer cells over fibroblasts. nih.gov |
| 2-(Het)arylpyrrolidine-1-carboxamides | M-Hela | In vitro activity was twice that of the reference drug tamoxifen. nih.gov |
| Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moiety | Various | Identified as a promising anticancer scaffold. |
Development of Prodrugs and Targeted Delivery Systems
Prodrug design is a crucial strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. acs.org This approach involves chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes. bspublications.net The tert-butyl ester group, as found in this compound, is a common promoiety used to create prodrugs with enhanced metabolic stability and improved tumor delivery. acs.orgnih.gov
Thiol-Releasing Conjugates
Targeted drug delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic toxicity. bspublications.netnih.gov One advanced strategy involves the use of linkers that release a drug in response to a specific physiological stimulus, such as the high concentration of glutathione (GSH) inside cells compared to the extracellular environment. nih.govcam.ac.uk
Cephalosporin Prodrug Scaffolds
The modification of cephalosporins into prodrugs is a key strategy to enhance their therapeutic efficacy, primarily by improving oral bioavailability and overcoming bacterial resistance. One innovative approach in this area involves the use of pyrrolidine-containing moieties to create novel cephalosporin prodrugs with unique mechanisms of action. A notable example is the development of cephalosporin-3'-diazeniumdiolates (C3Ds), a class of nitric oxide (NO) donor prodrugs. mdpi.com
These C3D prodrugs are engineered to selectively release nitric oxide at the site of bacterial infection. This is achieved through the cleavage of the β-lactam ring by bacterial enzymes such as β-lactamases or transpeptidases. mdpi.com This targeted release of NO provides a dual-action therapeutic effect: the inherent antibacterial activity of the cephalosporin core and the anti-biofilm properties of nitric oxide. mdpi.com
A key representative of this class is PYRRO-C3D, which incorporates a pyrrolidine-based diazeniumdiolate NO donor. mdpi.com Research has shown that PYRRO-C3D can reduce the viability of both planktonic and biofilm-forming pneumococci, even in the absence of β-lactamase activity, highlighting the effectiveness of the transpeptidase-triggered release of NO. mdpi.com
The design of these prodrugs leverages the specificity of bacterial enzymes to ensure localized delivery of nitric oxide, thereby minimizing systemic exposure and potential side effects. The pyrrolidine scaffold plays a crucial role in the stability and release kinetics of the diazeniumdiolate NO donor.
Below is a data table of representative Cephalosporin-3'-diazeniumdiolate prodrugs:
| Compound Name | Abbreviation | NO Donor Moiety |
| pyrro-cephalosporin-3′-diazeniumdiolate | PYRRO-C3D | PYRRO-NO |
| diethylamin-cephalosporin-3′-diazeniumdiolate | DEA-C3D | DEA-NO |
Catalytic Applications of Tert Butyl Pyrrolidine 2 Carboxylate Derivatives
Role as Organocatalysts in Asymmetric Transformations
Derivatives of tert-butyl pyrrolidine-2-carboxylate are pivotal in asymmetric organocatalysis, a field that utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. nih.govacs.orgbeilstein-journals.org The core principle lies in the catalyst's ability to form transient, chiral intermediates with substrates, thereby directing the stereochemical outcome of the reaction. youtube.com The pyrrolidine (B122466) ring, a structural hallmark of these catalysts, provides a secondary amine that can react with carbonyl compounds to form a chiral enamine or a dienophile-activating iminium ion. nih.govlookchem.com
The journey of proline-based catalysis began in the 1970s with the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which demonstrated the power of (S)-proline in intramolecular aldol (B89426) reactions. wikipedia.orgnih.gov However, it was the work of List, Barbas, and MacMillan in 2000 that ignited the modern era of organocatalysis by extending the concept to intermolecular reactions, including aldol and Diels-Alder reactions. nih.govtcichemicals.com
The tert-butyl group plays a crucial role in refining the catalytic activity of the proline scaffold. For instance, converting the carboxylic acid of proline to a tert-butyl ester can enhance its solubility in organic solvents, a limitation often encountered with unmodified proline. nih.gov Furthermore, the bulky tert-butyl group can create a specific steric environment around the catalytic site, influencing the facial selectivity of the approaching electrophile and thereby enhancing enantioselectivity. youtube.com
These catalysts are employed in a range of asymmetric transformations, most notably in carbon-carbon bond-forming reactions like the aldol reaction. nih.govmdpi.com In a typical aldol reaction mechanism, the secondary amine of the pyrrolidine derivative condenses with a ketone to form a nucleophilic enamine intermediate. lookchem.com The stereochemistry of the final aldol product is dictated by the specific conformation of this chiral enamine and the trajectory of the electrophilic aldehyde's approach, which is controlled by the catalyst's structure. youtube.com
Proline-Based Organocatalytic Systems
The versatility of the proline framework has led to the development of diverse organocatalytic systems, with this compound derivatives being a key component. These systems often involve modifying the proline structure to fine-tune its catalytic properties for specific applications.
A significant advancement in this area is the development of peptide-based catalysts. For example, tripeptides incorporating a Pro-Phe-AA-OtBu structure have been shown to be highly effective organocatalysts for the asymmetric aldol reaction. lookchem.comresearchgate.net In these systems, the proline residue provides the essential secondary amine for enamine formation, while the adjacent amino acids and the C-terminal tert-butyl ester create a well-defined chiral pocket. lookchem.com This structure facilitates a highly organized transition state, often involving hydrogen bonding, which enhances stereocontrol. youtube.comlookchem.com The choice of the C-terminal amino acid and the tert-butyl ester can also determine the catalyst's efficiency in different media, including aqueous or organic solvents. lookchem.comnih.gov
Research has demonstrated that these tripeptide catalysts can afford aldol products with excellent yields and high levels of diastereo- and enantioselectivity. lookchem.comresearchgate.net For instance, the reaction between various ketones and aldehydes using these catalysts has yielded products with up to 99% yield, 97:3 diastereomeric ratio, and 99% enantiomeric excess (ee). lookchem.com
The table below summarizes the performance of a Pro-Phe based tripeptide catalyst with a C-terminal tert-butyl ester in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone (B45756) under different conditions.
| Solvent | Additive | Yield (%) | dr (anti/syn) | ee (%) |
|---|---|---|---|---|
| Toluene | None | 99 | 95:5 | 96 |
| Toluene | Water (10 equiv) | 90 | 92:8 | 90 |
| Water | 4-Nitrobenzoic acid, NaBr | 95 | 97:3 | 99 |
Furthermore, other modifications to the proline ring, such as the introduction of silyloxy groups, have also been explored. (2S,4R)-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid has proven to be a highly effective catalyst, outperforming L-proline itself in aldol reactions conducted in both organic solvents and supercritical CO₂, leading to improved yields and enantiomeric excesses. researchgate.net These findings underscore the principle that strategic functionalization of the proline scaffold, including the use of tert-butyl esters, is a powerful approach to developing superior organocatalytic systems for asymmetric synthesis.
Mechanistic and Advanced Structural Studies Excluding Basic Identification Data
Investigations into Reaction Mechanisms of Pyrrolidine (B122466) Ring Formation
The pyrrolidine ring is a fundamental scaffold in many natural products and pharmaceuticals. Mechanistic studies related to tert-butyl pyrrolidine-2-carboxylate often draw from the extensive research on proline-catalyzed reactions, as it is a protected form of proline.
Proline catalysis, particularly in asymmetric aldol (B89426) reactions, has been a subject of considerable debate and study. nih.gov Early proposals suggested various mechanisms, but significant evidence now points toward the involvement of an enamine intermediate . nih.govresearchgate.net In this mechanism, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine. This enamine then attacks an electrophile.
Key findings from mechanistic investigations include:
Enamine Intermediate Confirmation : Experiments using ¹⁸O-enriched water in proline-catalyzed reactions have shown that the oxygen label is incorporated into the carbonyl group of the product. This labeling is a critical piece of evidence supporting the proposed enamine mechanism, as it requires the reversible formation of the enamine with the elimination and subsequent re-addition of water. nih.govresearchgate.net
Transition State Stoichiometry : There has been discussion regarding whether one or two proline molecules are involved in the rate-determining transition state. While some models proposed a two-proline mechanism, kinetic evidence and density functional theory (DFT) calculations have provided strong support for a one-proline mechanism in both intermolecular and intramolecular aldol reactions. researchgate.netnih.gov
Alternative synthetic strategies are also subject to mechanistic investigation. For instance, the stereoselective formation of substituted pyrrolidines can be achieved via palladium-catalyzed C(sp³)-H activation, allowing for the arylation of the pyrrolidine ring. nih.gov Furthermore, photochemical methods involving decatungstate photocatalysis can achieve regioselective oxyfunctionalization of the pyrrolidine ring, which is then typically protected with a tert-butoxycarbonyl (Boc) group for further synthetic manipulation. nih.gov
| Mechanistic Aspect | Key Research Finding | Primary Method of Investigation | Reference |
|---|---|---|---|
| Core Intermediate | The reaction proceeds through a nucleophilic enamine intermediate formed between the pyrrolidine catalyst and a carbonyl donor. | Isotopic Labeling (¹⁸O) Studies | nih.govresearchgate.net |
| Catalyst Stoichiometry | Evidence supports the involvement of only one proline molecule in the C-C bond-forming transition state. | Kinetic Analysis & DFT Calculations | researchgate.netnih.gov |
| Rate-Determining Step | In intermolecular aldol reactions, the C-C bond formation is the rate-determining step, not the initial enamine formation. | Reaction Progress Kinetic Analysis | nih.gov |
| Alternative Formation | Substituted pyrrolidines can be formed via stereoselective Pd-catalyzed C-H activation and arylation. | Synthetic Protocol Development | nih.gov |
Advanced Spectroscopic Methods for Elucidating Inhibitor-Enzyme Interactions
X-ray Crystallography : This is a cornerstone technique for obtaining high-resolution, three-dimensional structures of enzyme-inhibitor complexes. It provides a static snapshot of how the inhibitor is oriented within the enzyme's active site, revealing specific hydrogen bonds, hydrophobic interactions, and coordination with metal cofactors. For example, studies on prolyl hydroxylase, an enzyme that acts on proline residues, have used crystallography to determine the precise binding orientation of inhibitors. nih.gov Similarly, investigations into carboxypeptidase A have utilized X-ray diffraction to visualize how dipeptide substrates, which are poor substrates when unprotected, coordinate to the active site zinc ion. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Unlike the static picture from crystallography, NMR spectroscopy provides information about the structure and dynamics of the enzyme-inhibitor complex in solution, which can be more representative of the physiological environment. For instance, ¹⁹F and ¹³C NMR have been used to study inhibitor binding to prolyl hydroxylase. nih.gov These studies revealed that some inhibitors can exist in two different binding orientations in solution, a detail that was not observed in the single orientation found in the crystal structure. nih.gov This highlights the power of NMR in detecting dynamic equilibria and multiple binding modes.
Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is highly sensitive to the local environment of an unpaired electron. Through a method called site-directed spin labeling (SDSL), a stable radical (a spin label) is attached to a specific site on a molecule. researchgate.netnih.gov A spin-labeled derivative of this compound could be synthesized and used to probe the active site of a target enzyme. The resulting EPR spectrum provides information on the mobility of the spin label, its accessibility to the solvent, and the polarity of its microenvironment. nih.govuniversiteitleiden.nl Changes in the EPR spectrum upon binding can reveal detailed information about ligand-induced conformational changes in the enzyme. nih.gov
Mass Spectrometry (MS) : Advanced MS techniques are used for rapid screening of potential enzyme inhibitors from libraries of compounds. nih.gov In one approach, an enzyme is immobilized on a solid support and incubated with a mixture of potential inhibitors. nih.gov By comparing the mass spectrum of the mixture before and after incubation, compounds that bind to the enzyme can be identified by the decrease or disappearance of their corresponding molecular ion signal in the supernatant. nih.gov This method allows for the efficient identification of binding candidates from complex mixtures.
| Technique | Information Provided | Example Application | Reference |
|---|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the enzyme-inhibitor complex (static view). | Determining the single binding orientation of an inhibitor in the active site of prolyl hydroxylase. | nih.gov |
| NMR Spectroscopy | Structure, dynamics, and kinetics of binding in solution; can detect multiple conformations. | Detecting two different, co-existing binding modes for an inhibitor with prolyl hydroxylase in solution. | nih.gov |
| EPR Spectroscopy (SDSL) | Local dynamics, environmental polarity, and conformational changes at a specific labeled site. | Monitoring changes in protein side-chain motion upon ligand binding. | nih.gov |
| Mass Spectrometry | Rapid screening and identification of binding compounds from a library. | Identifying inhibitors of pepsin by observing depletion of their ion signals after incubation with the immobilized enzyme. | nih.gov |
Stereochemical Analysis and Conformational Probing in Peptide Chemistry
The conformational flexibility of a proline-containing peptide segment is primarily governed by two factors:
Pyrrolidine Ring Pucker : The five-membered pyrrolidine ring is not planar and can adopt two major puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). nih.govuniversiteitleiden.nl In the endo pucker, the Cγ atom is on the opposite side of the ring from the carboxyl group, while in the exo pucker, it is on the same side. Quantum mechanical calculations have shown that the Cγ-endo pucker is generally more stable. universiteitleiden.nl
Peptide Bond Isomerism : The amide bond preceding the proline nitrogen (the X-Pro bond, where X is the preceding amino acid) can exist as either a cis or trans isomer (also referred to as Z and E, respectively). While the trans conformation is heavily favored for most other amino acids, the energy barrier for cis-trans isomerization is much lower for proline, allowing both isomers to be significantly populated in solution.
Advanced studies on oligopeptides containing proline derivatives use a combination of NMR spectroscopy and computational modeling to unravel these complex conformational landscapes. universiteitleiden.nl
NMR Spectroscopy : Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for this purpose. The presence of exchange cross-peaks between signals from different conformers confirms that these states are interconverting in solution. universiteitleiden.nl Analysis of NMR line shapes at various temperatures can be used to calculate the energy barrier for isomerization. For a β-proline dimer, the energy barrier for the Z ↔ E transition was calculated to be approximately 20.6 kcal·mol⁻¹, a value in good agreement with experimental NMR data. universiteitleiden.nl
X-ray Crystallography : In the solid state, X-ray diffraction can reveal the precise conformation adopted by the peptide. Studies on model peptides containing pyrrolidine derivatives have identified the formation of well-defined secondary structures, such as β-turns and α-turns, which are directly influenced by the cis or trans nature of the proline amide bond. nih.gov
These detailed conformational analyses are crucial for understanding how the inclusion of a constrained residue like Boc-proline can pre-organize a peptide chain to promote specific folding patterns or to present side chains in a defined orientation for molecular recognition.
| Conformational Feature | Description | Primary Method of Analysis | Reference |
|---|---|---|---|
| Pyrrolidine Ring Pucker | The ring exists in two major non-planar conformations: Cγ-endo and Cγ-exo. | Quantum Mechanics (DFT), NMR Spectroscopy | nih.govuniversiteitleiden.nl |
| Peptide Bond Isomerism | The preceding amide bond can be in either a Z (cis) or E (trans) configuration. | NMR Spectroscopy (ROESY, line shape analysis), X-ray Crystallography | universiteitleiden.nl |
| Induced Secondary Structure | The residue can promote the formation of specific turns (e.g., β-turns, α-turns) in a peptide chain. | X-ray Crystallography, NMR Spectroscopy | nih.gov |
Future Research Directions and Perspectives on Tert Butyl Pyrrolidine 2 Carboxylate
Emerging Synthetic Methodologies for Enhanced Stereoselectivity
The demand for enantiomerically pure compounds in the pharmaceutical industry is a primary driver for developing new synthetic methods for proline derivatives. Future research is focused on achieving even higher levels of stereocontrol in the synthesis of tert-butyl pyrrolidine-2-carboxylate and related structures.
One promising area is the refinement of asymmetric alkylation techniques. For instance, the Evans asymmetric alkylation method has been successfully used for the gram-scale synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates with exceptional stereoselectivity. nih.gov Future work will likely adapt such methodologies to create a wider variety of substituted Boc-proline esters. Research into the factors controlling diastereoselectivity, such as the N-protecting group and the alkylating agent, continues to be a focus. nih.gov
Phase-transfer catalysis is another emerging strategy. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a versatile starting material, has been developed using a chinchonidine-derived catalyst under phase-transfer conditions. nih.gov This approach was instrumental in synthesizing N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component of the antiviral drug ledipasvir. nih.gov
Furthermore, multicomponent reactions are being explored for the efficient, one-pot synthesis of highly functionalized pyrrolidine (B122466) derivatives. tandfonline.com These methods, often catalyzed by various salts and reagents, offer a streamlined path to complex molecular architectures from simple starting materials, including tert-butyl 2-aminoacetate. tandfonline.com The development of novel proline derivatives through techniques like "proline editing" on solid-phase supports also opens up new avenues for creating structurally diverse peptides with stereospecific modifications. nih.govcapes.gov.br This method allows for the conversion of hydroxyproline (B1673980) into a vast array of other substituted prolines after peptide synthesis is complete. nih.govcapes.gov.br
Exploration of Novel Therapeutic Targets
The rigid, conformationally constrained structure of the pyrrolidine ring makes it an attractive scaffold in drug discovery. nih.gov this compound serves as a crucial starting material for proline analogues designed to interact with a variety of biological targets. enamine.net Over the last 15 years, the FDA has approved more than 15 drugs containing proline analogues. enamine.net
A significant future direction is the development of inhibitors for the high-affinity L-proline transporter (PROT). nih.gov Mouse knockout studies have identified PROT as a potential therapeutic target for improving cognition, and research into novel classes of inhibitors is ongoing. nih.govresearchgate.net This could lead to new treatments for cognitive disorders like Alzheimer's disease. nih.gov
The versatility of the pyrrolidine scaffold is being exploited to target a wide range of diseases. nih.gov For example, N-Boc-4,4-difluoro-L-proline is used as a molecular scaffold for synthesizing inhibitors of fibroblast activation protein, a trans-membrane serine protease implicated in various diseases. ossila.com Derivatives of tert-butyl (S)-2-pyrrolidone-5-carboxylate are used to create radioligands for imaging the P2X7 receptor, a target for neuroinflammation. sigmaaldrich.com Additionally, research is underway to discover novel proline analogs that can reduce the viscosity of highly concentrated monoclonal antibody solutions, which is a major challenge in the development of biopharmaceuticals for subcutaneous administration. nih.gov
Development of New Catalytic Applications
Proline and its derivatives are renowned as powerful organocatalysts. researchgate.netwikipedia.org Future research aims to expand the catalytic utility of this compound-derived structures beyond well-established reactions like aldol (B89426), Mannich, and Michael additions. nih.gov
One emerging trend is the design of novel bifunctional organocatalysts. By modifying the proline backbone, researchers can introduce new functionalities that work in concert to promote complex chemical transformations with high efficiency and stereoselectivity. researchgate.net For example, new L-proline-derived bifunctional secondary amine organocatalysts have shown high yields and stereoselectivity in Michael additions conducted in water. researchgate.net
The immobilization of proline-based catalysts on solid supports is another key area of development. nih.gov Creating heterogeneous catalysts, for instance by grafting N-Boc-L-proline onto silica (B1680970) gel, facilitates catalyst recovery and reuse, making synthetic processes more sustainable and cost-effective. nih.gov
Furthermore, there is growing interest in using proline-based structures as scaffolds for creating artificial enzymes. acs.org By incorporating catalytic dyads or triads into stable polyproline helices, scientists are designing peptides that can catalyze reactions like ester hydrolysis, mimicking the function of natural enzymes. acs.org The development of proline-derived catalysts for a broader range of asymmetric transformations remains an active field of research. researchgate.net
Computational Chemistry Approaches to Reaction Design and Drug Discovery
Computational chemistry is becoming an indispensable tool for accelerating research related to this compound and its derivatives. In silico methods provide deep insights into reaction mechanisms and molecular interactions, guiding experimental work.
Density Functional Theory (DFT) is widely used to study the geometry and electronic properties of proline-based molecules. mdpi.comacs.org These calculations help to understand the nature of intermolecular interactions and the supramolecular structures that proline derivatives can form, which is crucial for designing new drugs and materials. mdpi.comresearchgate.net For instance, DFT studies have been employed to rationalize the enantioselectivity observed in proline-based organocatalysis by modeling the transition states of reactions. nih.gov
Molecular dynamics simulations are being used to probe the interactions between proline analogs and biological targets. nih.gov This approach was used to confirm a correlation between the interaction of novel proline analogs with monoclonal antibodies and their viscosity-reducing effect. nih.gov
Structure-based drug design is a powerful computational strategy for identifying new therapeutic agents. nih.gov By using computer-aided tools to dock proline-based scaffolds into the active sites of target proteins, researchers can predict binding affinity and guide the synthesis of more potent and selective inhibitors. mdpi.comnih.gov These in silico strategies optimize the process of discovering new drug candidates by identifying critical interactions with therapeutic targets. nih.gov
Q & A
Q. What are the key physicochemical properties of tert-butyl pyrrolidine-2-carboxylate, and how do they influence experimental design?
this compound (CAS 2812-46-6) has a molecular weight of 171.2 g/mol and a canonical SMILES notation of CC(C)(C)OC(=O)C1CCCN1. It is typically stored at -20°C to prevent degradation . Its solubility in common organic solvents (e.g., methanol, DCM) is moderate but can be enhanced by heating to 37°C with sonication . Researchers should note batch-to-batch variability in solubility and consider using co-solvents like DMSO for concentrated solutions .
Q. What are the standard synthetic routes for this compound, and what are their limitations?
Two primary routes are documented:
- Route 1 : Synthesis from N-Cbz-L-proline tert-butyl ester, yielding ~10% product. This low efficiency is attributed to side reactions during deprotection .
- Route 2 : Use of L-proline tert-butyl ester hydrochloride as a precursor, which avoids protection/deprotection steps and improves scalability .
Limitations include sensitivity to acidic/basic conditions and the need for rigorous purification via column chromatography to remove byproducts .
Q. How should researchers handle hygroscopicity and stability issues during storage?
The compound is hygroscopic and prone to hydrolysis. Storage recommendations include:
- Use of anhydrous solvents for dissolution.
- Storage under inert gas (N₂/Ar) in sealed vials at -20°C .
- Regular NMR or LC-MS monitoring to detect degradation (e.g., ester hydrolysis to pyrrolidine-2-carboxylic acid) .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be optimized for chiral intermediates?
Stereoselective synthesis often employs chiral auxiliaries or catalysts. For example:
- Hydrogenation : Use of Pd/C under H₂ gas for enantioselective reduction of prochiral intermediates, achieving >99% purity in certain cases .
- Cascade Cyclization : High-yielding carbocationic cascade reactions to form fused pyrrolidine rings (e.g., in α-cyclopiazonic acid analogs) .
Key parameters include temperature control (-20°C to room temperature), solvent polarity, and catalyst loading .
Q. What analytical methods are most effective for characterizing this compound and its derivatives?
Q. How can researchers resolve contradictions in reported reaction yields for this compound-based syntheses?
Discrepancies in yields (e.g., 10% vs. 59% in Routes 1 and 2 ) arise from:
- Protection Group Strategy : N-Cbz vs. tert-butyl ester stability under reaction conditions.
- Catalyst Efficiency : Pd/C vs. heterogeneous catalysts in hydrogenation steps .
Recommendations include pre-screening reaction conditions via DOE (Design of Experiments) and optimizing solvent systems (e.g., tert-butanol/water mixtures) .
Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?
- In Vitro Assays : Use HCV RNA replication inhibition models (IC₅₀ values calculated via dose-response curves) .
- Metabolic Stability : Liver microsome assays to assess esterase-mediated hydrolysis .
- SAR Studies : Modifying the pyrrolidine ring (e.g., methoxymethyl or carbamoyl substituents) to enhance target binding .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
